2-Chloro-5-fluoropyridine
Overview
Description
2-Chloro-5-fluoropyridine is an organofluorine compound with the molecular formula C5H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine and fluorine atoms, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
2-Chloro-5-fluoropyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds. The specific targets of this compound can vary depending on the final compound it is used to synthesize. It is known to affect the respiratory system .
Mode of Action
The mode of action of this compound is largely dependent on the specific reactions it is involved in. As a building block, it can participate in various chemical reactions to form complex organic compounds . For instance, it can undergo a series of transformations under basic conditions to form different intermediates .
Biochemical Pathways
This compound is involved in the synthesis of fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it is involved in and the final compounds it is used to synthesize. As a building block in the synthesis of various organic compounds, it can contribute to the properties and activities of these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific catalysts used . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which 2-Chloro-5-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Molecular Mechanism
It is known that fluoropyridines can be less reactive than their chlorinated and brominated analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoropyridine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, the reaction of 2-chloropyridine with a fluorinating agent under controlled conditions can yield this compound . Another method involves the diazotization of 2-amino-5-chloropyridine followed by fluorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. For example, the fluorination reaction may be carried out at temperatures ranging from 100 to 250 degrees Celsius and pressures between 1.0 to 15.0 MPa .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 2-fluoro-5-substituted pyridines.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Scientific Research Applications
2-Chloro-5-fluoropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoropyridine
- 2-Chloro-4-fluoropyridine
- 2-Chloro-6-fluoropyridine
Uniqueness
2-Chloro-5-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning influences its reactivity and makes it suitable for specific synthetic applications that other isomers may not be as effective for .
Properties
IUPAC Name |
2-chloro-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXQLSFJCIDNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382306 | |
Record name | 2-Chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-51-6 | |
Record name | 2-Chloro-5-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31301-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research papers provided?
A1: The research papers primarily focus on describing novel synthetic processes for producing 3-substituted 2-chloro-5-fluoropyridine or its salts. [, ] For instance, one of the papers, "Methodes de production de this compound 3-substitue ou de son sel," outlines methods for synthesizing these compounds. []
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